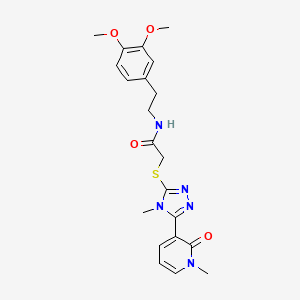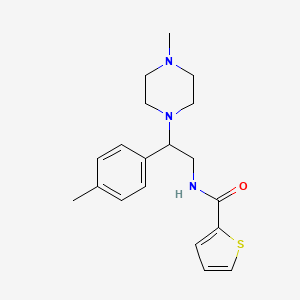
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide" is a chemical entity that appears to be related to a class of compounds that include thiophene as a core structural motif. Thiophene derivatives are known for their diverse range of biological activities and applications in material science. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiophene derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves nucleophilic substitution reactions, as seen in the synthesis of "2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile" where 1-methylpiperazine undergoes a nucleophilic substitution reaction with a brominated precursor . This method could potentially be adapted for the synthesis of "N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide" by choosing appropriate starting materials and reaction conditions to introduce the p-tolyl and carboxamide functionalities.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using techniques such as X-ray diffraction, FT-IR, 1H-NMR, and HR-MS. For instance, "N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide" was characterized using these methods, and its crystal structure was determined to be in the monoclinic crystal system . Similarly, the molecular structure of "N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide" could be analyzed using these techniques to confirm its geometry and purity.
Chemical Reactions Analysis
The reactivity of thiophene derivatives can be explored through various chemical reactions. The papers provided do not detail specific reactions for the compound , but they do mention the use of thiophene derivatives in the formation of metal complexes and the investigation of their antimicrobial activity . These studies suggest that thiophene derivatives can participate in coordination chemistry and may exhibit biological activity, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be predicted using computational methods such as DFT calculations. For example, the DFT/B3LYP/6-311++G(d,p) level was used to calculate the optimized geometry and chemical activity parameters of "N-(thiophen-2-ylmethyl)thiophene-2-carboxamide" . These computational studies can provide insights into the electronic structure, reactivity, and potential interaction of the compound with biological targets. The antimicrobial activity of thiophene derivatives has been investigated, indicating that these compounds can have significant biological effects .
Applications De Recherche Scientifique
Synthesis and Characterization
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide and its derivatives have been synthesized and characterized in multiple studies. These compounds show promising antibacterial, antifungal, and anticancer activities. Their binding characteristics and pharmacokinetic mechanisms have been explored through optical spectroscopic, anticancer, and docking studies. The interactions of these compounds with human serum albumin (HSA) have been studied to understand their binding kinetics and molecular interactions, providing insights into their potential therapeutic applications (Shareef et al., 2016).
Biological Activities
These compounds have been evaluated for various biological activities. Their antimicrobial, antilipase, and antiurease activities have been investigated, showing that some derivatives possess good to moderate activity against test microorganisms, suggesting their potential as antimicrobial agents (Başoğlu et al., 2013). Furthermore, their anticancer activity has been explored, with certain derivatives demonstrating potent effects, particularly in terms of their interactions with carrier proteins like HSA, which could be beneficial in targeting specific cancer cells.
Pharmacological Evaluation
The pharmacological evaluation of these compounds includes studies on their potential as enzyme inhibitors, particularly for cholinesterase, highlighting their relevance in treating conditions such as Alzheimer's disease. Some derivatives have shown to be effective dual inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with activities comparable to or even surpassing standard treatments in some cases (Kausar et al., 2021).
Propriétés
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-15-5-7-16(8-6-15)17(22-11-9-21(2)10-12-22)14-20-19(23)18-4-3-13-24-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEDGXYMRJYEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

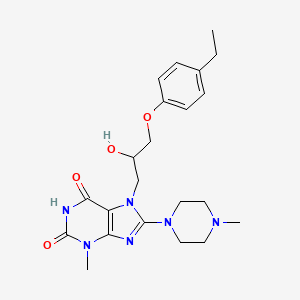
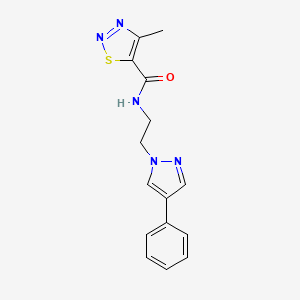
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2530369.png)
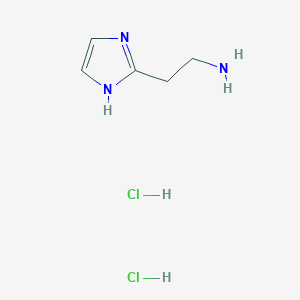
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one](/img/structure/B2530371.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2530372.png)
![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)
![N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide](/img/structure/B2530378.png)

![tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2530382.png)

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)

